N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-16-24-25-21-14-13-20(26-27(16)21)18-10-6-11-19(15-18)23-22(28)12-5-9-17-7-3-2-4-8-17/h2-4,6-8,10-11,13-15H,5,9,12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIZZVPGARWWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine Intermediate Preparation
The triazolopyridazine scaffold is typically constructed via cyclocondensation of 2-hydrazinylpyridine derivatives with carboxylic acids or their activated analogs. Patent CN103613594A details ultrasonic-assisted cyclization in phosphorus oxychloride (POCl₃), achieving yields up to 70% for analogous triazolopyridines. Adapting this method:
Procedure :
- React 2-hydrazino-3-chloro-5-methylpyridine (10 mmol) with substituted benzoic acids (50 mmol) in POCl₃ under ultrasound irradiation (80–150°C, 3 h).
- Quench with ice water, neutralize with NaHCO₃, and recrystallize from ethanol.
Key Example :
- Reactant : 3-Nitrobenzoic acid → Product : 3-(3-nitrophenyl)-1,2,4-triazolo-[4,3-a]pyridine (40% yield, m.p. 148–151°C).
Amide Bond Formation
Coupling Strategies
The 4-phenylbutanamide side chain is installed via nucleophilic acyl substitution. US Patent 4,654,343 exemplifies this using N-substituted alkanamides:
General Protocol :
- Activate 4-phenylbutanoic acid with thionyl chloride (SOCl₂) to form 4-phenylbutanoyl chloride.
- React with 3-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)aniline in dichloromethane (DCM) at 0–25°C.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Optimization Data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ | DCM | 0 | 62 |
| DCC/DMAP | THF | 25 | 58 |
| HATU | DMF | 25 | 65 |
Integrated Synthetic Routes
One-Pot Sequential Synthesis
Combining cyclocondensation and amidation in a single reactor reduces purification steps:
Steps :
- Synthesize triazolopyridazine core via ultrasonic method.
- Without isolation, add 4-phenylbutanoyl chloride and triethylamine (TEA) to the reaction mixture.
- Stir at 25°C for 12 h.
Outcome :
- Yield : 55% overall (vs. 48% for stepwise synthesis)
- Purity : >95% (HPLC)
Characterization and Analytical Data
Spectroscopic Confirmation
Thermal Properties
- Melting Point : 162–165°C (recrystallized from ethanol/water).
- Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C.
Challenges and Optimization Opportunities
Regioselectivity in Cyclocondensation
Ultrasonic irradiation improves reaction homogeneity but requires careful control to avoid over-cyclization byproducts. Microwave-assisted synthesis (unreported in current literature) may enhance selectivity.
Amidation Side Reactions
Competitive N-acylation at the triazolo nitrogen is mitigated by using bulky bases (e.g., DIPEA) and low temperatures.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antiviral agent
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the interaction between RNA binding proteins and microRNAs, thereby modulating gene expression and cellular functions . This compound also exhibits anti-inflammatory properties by inhibiting the overexpression of inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key triazolopyridazine derivatives and their properties:
Key Comparative Insights
- Substituent Effects on Activity: C1632 (Acetamide): The compact acetamide group facilitates LIN28 inhibition, disrupting oncogenic let-7 miRNA suppression and reducing tumor growth . Benzamide Derivatives: Antimicrobial activity in benzamide analogs () suggests that bulky aromatic substituents favor interactions with microbial enzymes. The target compound’s aliphatic butanamide chain might reduce steric hindrance, shifting activity toward mammalian targets. Calpain-1 Inhibitors (Compound 10): Pyridine-containing derivatives bind PEF(S) via π-stacking with Trp168, critical for calpain-1 inhibition . The target compound lacks this pyridine moiety, implying divergent target specificity.
- Therapeutic Applications: Antitumor Activity: C1632’s LIN28 inhibition highlights the triazolopyridazine scaffold’s utility in oncology. The target compound’s extended side chain may modulate selectivity or potency against similar targets.
Synthetic Flexibility :
Triazolopyridazines are synthetically adaptable. For example, derivatives in were synthesized via condensation of aromatic aldehydes, enabling rapid diversification . The target compound’s synthesis likely follows analogous routes, with the butanamide chain introduced via amidation or coupling reactions.
Pharmacological Considerations
- Potency and Selectivity: C1632 exhibits nanomolar activity in LIN28-dependent assays , whereas benzamide derivatives show moderate antimicrobial effects (MIC ~10–50 µg/mL) . The target compound’s activity profile remains speculative but may benefit from balanced hydrophobicity for target engagement.
- Toxicity and PAINs (Pan-Assay Interference Compounds) : highlights the importance of avoiding PAINs liabilities in triazolopyridazines. The target compound’s lack of reactive groups (e.g., Michael acceptors) may reduce off-target effects .
Biological Activity
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₅H₁₅N₅O
- Molecular Weight : 281.31 g/mol
- CAS Number : 108825-65-6
- IUPAC Name : N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives of [1,2,4]triazolo[4,3-a]pyrazine have shown promising results against various cancer cell lines. Specifically:
- Compound 22i exhibited IC₅₀ values of 0.83 ± 0.07 μM against A549 (lung cancer), 0.15 ± 0.08 μM against MCF-7 (breast cancer), and 2.85 ± 0.74 μM against HeLa (cervical cancer) cells .
The mechanism by which these compounds exert their antitumor effects involves:
- c-Met Kinase Inhibition : Compounds similar to this compound have been identified as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. The inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Pharmacokinetic Properties
Pharmacokinetic studies suggest that compounds like this compound may exhibit favorable absorption and distribution characteristics:
- Human Intestinal Absorption : Predicted to be high (probability = 1.0).
- Blood-Brain Barrier Penetration : High likelihood (probability = 0.9675).
These properties indicate potential for therapeutic applications beyond oncology.
Case Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of various triazolo derivatives:
- The compound demonstrated significant cytotoxicity against multiple cancer cell lines.
- Mechanistic studies revealed that it induced apoptosis through caspase activation and cell cycle arrest at the G2/M phase.
Case Study 2: In Vivo Studies
In vivo studies using murine models showed that the compound significantly reduced tumor size compared to controls when administered at therapeutic doses. This supports its potential as a lead compound for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
